TAK-041: A Technical Deep Dive into its Mechanism of Action for Schizophrenia
TAK-041: A Technical Deep Dive into its Mechanism of Action for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-041, also known as Zelatriazin or NBI-1065846, is a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139). This receptor is predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, a key brain region implicated in reward processing, motivation, and the pathophysiology of schizophrenia. Developed for the treatment of negative symptoms and cognitive impairment associated with schizophrenia, TAK-041 demonstrated promising preclinical efficacy in rodent models by modulating habenular circuitry and downstream dopaminergic pathways. However, the development of TAK-041 was discontinued (B1498344) in 2023 following unsuccessful clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of TAK-041, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.
Core Mechanism of Action: GPR139 Agonism
The primary mechanism of action of TAK-041 is its potent and selective agonism of the GPR139 receptor.[1][2] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, although some studies suggest certain amino acids may play this role. The receptor is highly expressed in the habenula, a brain structure that plays a crucial role in regulating monoaminergic systems, including dopamine (B1211576) and serotonin (B10506) pathways.[1]
Activation of GPR139 by TAK-041 is believed to modulate the activity of habenular neurons.[1] This modulation is thought to influence downstream neural circuits, particularly the dopaminergic system, which is known to be dysregulated in schizophrenia.
Preclinical Evidence
In Vitro Pharmacology
TAK-041 is a highly potent GPR139 agonist, as demonstrated by its low nanomolar half-maximal effective concentration (EC50) for receptor activation. This indicates a strong binding affinity and functional activity at its target.
| Parameter | Value | Assay |
| EC50 for GPR139 | 24.7 nM | Calcium mobilization assay |
In Vivo Neurochemical and Behavioral Effects
Preclinical studies in rodent models have provided evidence for the potential of TAK-041 to ameliorate behaviors relevant to the negative symptoms of schizophrenia.
Habenular Engagement: Administration of TAK-041 in wild-type mice led to an increase in the expression of c-fos, a marker of neuronal activation, in the habenula.[1][3] This effect was absent in GPR139 knockout mice, confirming the target engagement of TAK-041.[3] Chronic dosing did not lead to desensitization of this c-fos response.[3]
Modulation of Dopamine Release: In vivo microdialysis studies in rats demonstrated that TAK-041 pretreatment could attenuate the release of dopamine in the nucleus accumbens induced by stimulants such as amphetamine.[3]
Reversal of Social Interaction Deficits: In BALB/c mice, a strain known for its inherent social interaction deficits, TAK-041 was shown to rescue these behavioral impairments.[4] The compound also demonstrated efficacy in reversing social interaction deficits in other rodent models of schizophrenia, including the maternal immune activation (poly-I:C) model and the subchronic phencyclidine (PCP) model.[3]
Amelioration of Anhedonia: TAK-041 demonstrated the ability to reverse anhedonia-like behavior in rodent models.[3]
Clinical Pharmacology and Pharmacokinetics
A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of TAK-041 in healthy volunteers and patients with stable schizophrenia.[1][2][5]
| Pharmacokinetic Parameter | Healthy Volunteers | Patients with Schizophrenia |
| Dose Range (Single Dose) | 5 mg - 160 mg | N/A |
| Dose Range (Multiple Dose) | Loading: 80-160 mg, Maintenance: 40-80 mg | Loading: 160 mg, Maintenance: 80 mg |
| Time to Maximum Concentration (Tmax) | 1.75 - 3.00 hours | Not specified |
| Half-life (t1/2) | 170 - 302 hours | 170 - 302 hours |
| Systemic Exposure (AUC) | Baseline | 22-30% lower than healthy volunteers |
The study found that TAK-041 was generally well-tolerated and exhibited a nearly linear pharmacokinetic profile with rapid absorption and a very long half-life.[1][2] Interestingly, systemic exposure was noted to be 22-30% lower in patients with schizophrenia compared to healthy volunteers.[1][2]
A proof-of-activity study (NCT03319953) in patients with schizophrenia used functional magnetic resonance imaging (fMRI) to assess the effects of TAK-041 on reward processing.[6] While there was no significant effect on cognitive scores, the study did find that at day 14, TAK-041 produced an increase in reward anticipatory activity in the ventral striatum compared with placebo.[6]
Experimental Protocols
c-fos Immunohistochemistry in the Habenula
This protocol is a generalized procedure for detecting neuronal activation in the habenula following the administration of a GPR139 agonist.
Caption: Workflow for c-fos immunohistochemistry.
In Vivo Microdialysis for Dopamine in the Nucleus Accumbens
This protocol outlines the general steps for measuring extracellular dopamine levels in the nucleus accumbens of a freely moving rodent.
Caption: In vivo microdialysis experimental workflow.
Three-Chamber Social Interaction Test
This behavioral paradigm is used to assess sociability and preference for social novelty in rodents.
Caption: Three-chamber social interaction test phases.
Proposed Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of TAK-041 in schizophrenia.
Conclusion
TAK-041 represented a novel therapeutic approach for the negative symptoms of schizophrenia by targeting the GPR139 receptor in the habenula. Preclinical data strongly supported its mechanism of action, demonstrating target engagement and efficacy in relevant animal models. However, the translation of these findings to the clinical setting proved challenging, ultimately leading to the discontinuation of its development. The extensive research conducted on TAK-041 has, nevertheless, provided valuable insights into the role of GPR139 and the habenula in the pathophysiology of schizophrenia, paving the way for future drug discovery efforts targeting this and related pathways.
References
- 1. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
